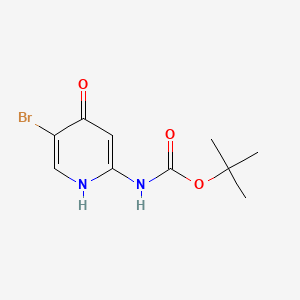

tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate

CAS No.: 2413898-13-0

Cat. No.: VC12001806

Molecular Formula: C10H13BrN2O3

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413898-13-0 |

|---|---|

| Molecular Formula | C10H13BrN2O3 |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15) |

| Standard InChI Key | KUVJJLMFURFENI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br |

Introduction

Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is a complex organic compound featuring a tert-butyl group, a carbamate functional group, and a brominated hydroxypyridine moiety. Its molecular formula and weight are not explicitly provided in the available literature, but it is known for its significant biological activities and applications in medicinal chemistry, particularly as an intermediate in organic synthesis.

Synthesis Methods

The synthesis of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate typically involves multiple steps, although specific details on these steps are not widely documented in reliable sources. Generally, such compounds are synthesized through reactions involving the introduction of the bromine and hydroxyl groups onto the pyridine ring, followed by the attachment of the tert-butyl carbamate moiety.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly as an inhibitor of specific protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their modulation can have therapeutic implications in diseases such as cancer. The presence of the bromine atom and the hydroxypyridine moiety enhances its binding affinity to target proteins, potentially leading to effective inhibition of aberrant signaling pathways.

Table: Potential Biological Targets and Applications

| Biological Target | Potential Application |

|---|---|

| Protein Kinases | Cancer Therapy |

| Enzymes | Drug Development |

| Receptors | Medicinal Chemistry |

Research Findings and Future Directions

Research on tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate focuses on its interaction with biological targets, using techniques such as molecular docking simulations and enzyme assays. Derivatives of this compound have shown potential as therapeutic agents by inhibiting specific enzymes involved in cancer progression. Further studies are needed to fully explore its therapeutic potential and to develop more effective derivatives.

Comparison with Similar Compounds

Similar compounds, such as tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate and tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate, share structural similarities but differ in their substitution patterns. The unique combination of functional groups in tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate enhances its reactivity and biological activity, making it a compelling candidate for further research.

Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-Butyl N-(5-Bromo-3-Hydroxypyridin-2-yl)carbamate | C11H14BrN2O3 | Hydroxyl at 3-position |

| Tert-Butyl N-(5-Bromo-4-Methylpyridin-2-yl)carbamate | C12H16BrN2O2 | Methyl at 4-position |

| Tert-Butyl N-(5-Bromo-4-Hydroxypyridin-2-yl)carbamate | Not Specified | Hydroxyl at 4-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume